![molecular formula C14H7F3N6OS B2380606 N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034620-16-9](/img/structure/B2380606.png)
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Scientific Research Applications
Medicinal Chemistry
Anticancer Potential: Pyrazolo[1,5-a]pyrimidines (PP) derivatives, including our compound of interest, have been investigated for their antitumor activity. Researchers have explored their potential as an antitumor scaffold . The rigid and planar structure of PP allows for structural modifications, making it an attractive scaffold for drug design. Specifically, this compound’s synthetic versatility permits modifications throughout its periphery, enhancing its potential as an anticancer agent.
Material Science
Photophysical Properties: The significant photophysical properties of PP derivatives have attracted interest in material science. These compounds exhibit fluorescence and can be used as fluorophores in various applications. Their tunable photophysical properties make them strategic candidates for optical studies . Notably, they demonstrate good photobleaching performance, which is crucial for long-term imaging applications.
Organic Synthesis
PP derivatives allow versatile structural modifications at positions 2, 3, 5, 6, and 7 via cyclocondensation reactions. This flexibility in synthetic routes enables researchers to fine-tune the properties of these compounds for specific applications .
Mechanism of Action
Target of Action
The compound, also known as N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, is a member of the pyrazolo[1,5-a]pyrimidine (PP) family . These compounds have been identified as strategic for various applications due to their significant properties . They are known to have a high impact in medicinal chemistry .
Mode of Action
Pp derivatives are known to possess significant photophysical properties . They have beneficial properties as antimetabolites in purine biochemical reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context and the nature of the target.
Biochemical Pathways
Pp derivatives are known to have a high impact in medicinal chemistry . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that they could potentially interfere with purine metabolism and related biochemical pathways.
Pharmacokinetics
One of the pp derivatives has been reported to be orally bioavailable , which suggests that this compound might also have favorable ADME properties.
Result of Action
Pp derivatives are known to have anticancer potential and enzymatic inhibitory activity . This suggests that the compound could potentially inhibit the growth of cancer cells and interfere with the activity of certain enzymes.
Action Environment
The photophysical properties of pp derivatives suggest that light could potentially influence their activity
properties
IUPAC Name |
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N6OS/c15-14(16,17)11-4-12-18-5-8(6-23(12)20-11)19-13(24)7-1-2-9-10(3-7)22-25-21-9/h1-6H,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZJMFDUGHTJML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)
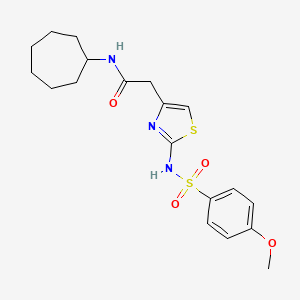
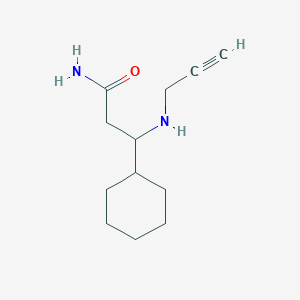
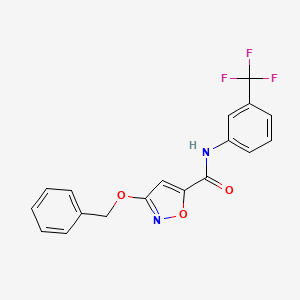
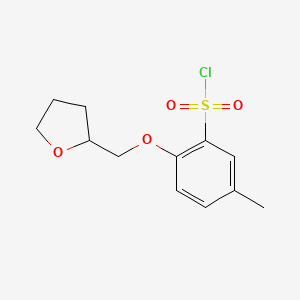
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
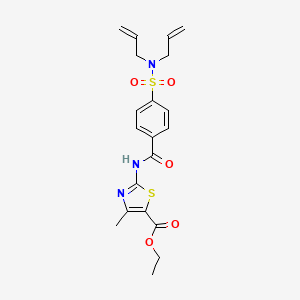
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)
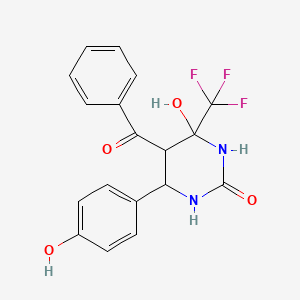
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)
